5-Ethylisoindoline-1,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-ethylisoindole-1,3-dione |
InChI |
InChI=1S/C10H9NO2/c1-2-6-3-4-7-8(5-6)10(13)11-9(7)12/h3-5H,2H2,1H3,(H,11,12,13) |
InChI Key |
LJYSAYYNGPZUES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)NC2=O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 5 Ethylisoindoline 1,3 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For isoindoline-1,3-dione derivatives, ¹H and ¹³C NMR provide critical data on the substitution patterns of the aromatic ring and the nature of the N-substituent.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectra of isoindoline-1,3-dione derivatives, the aromatic protons of the phthalimide (B116566) core typically appear as a complex multiplet or as distinct doublets and doublets of doublets, depending on the substitution. For an N-substituted derivative like 2-benzylisoindoline-1,3-dione, the protons on the phthalimide ring resonate in the range of δ 7.70-7.85 ppm. nii.ac.jp The protons of the N-CH₂ group directly attached to the imide nitrogen are also characteristic, often appearing as a singlet or a triplet. For instance, in 2-butylisoindoline-1,3-dione, the N-CH₂ protons appear as a triplet at δ 3.69 ppm. nii.ac.jp
The following table provides representative ¹H NMR data for a derivative, 2-[2-(trimethylsilyl)ethyl]isoindoline-1,3-dione, recorded in CDCl₃.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.79 | dd | 2H | Ar-H |
| 7.66 | dd | 2H | Ar-H |
| 3.69 | m | 2H | N-CH₂ |
| 0.98 | m | 2H | Si-CH₂ |
| 0.04 | s | 9H | Si(CH₃)₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides essential information regarding the number of unique carbon atoms and their chemical environment. A hallmark of the isoindoline-1,3-dione structure is the resonance of the two carbonyl carbons (C=O) in the low-field region of the spectrum, typically between δ 167 and 169 ppm. The aromatic carbons of the benzene (B151609) ring usually resonate between δ 123 and 134 ppm. nii.ac.jp The chemical shifts of the carbons in the N-substituent provide further structural confirmation. For example, in 2-[2-(trimethylsilyl)ethyl]isoindoline-1,3-dione, the N-CH₂ carbon appears at δ 34.4 ppm.
Below is a table of characteristic ¹³C NMR chemical shifts for 2-[2-(trimethylsilyl)ethyl]isoindoline-1,3-dione in CDCl₃.
| Chemical Shift (δ) ppm | Assignment |
| 168.2 | C=O |
| 133.7 | Ar-C |
| 132.3 | Ar-C |
| 123.0 | Ar-CH |
| 34.4 | N-CH₂ |
| 17.0 | Si-CH₂ |
| -1.8 | Si(CH₃)₃ |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For 5-Ethylisoindoline-1,3-dione and its derivatives, the most prominent features in the IR spectrum are the absorption bands corresponding to the dicarbonyl imide group.
The five-membered imide ring exhibits two characteristic C=O stretching bands due to symmetric and asymmetric vibrations. These are typically observed at high wavenumbers. For instance, in a derivative like 2-(2-(2-((thiophene-2-yl)methyleneamino)phenylthio)ethyl) isoindoline-1,3-dione, these bands appear at 1769 cm⁻¹ and 1707 cm⁻¹. Another example shows a derivative with C=O stretching vibrations at 1777 and 1687 cm⁻¹. The presence of the aromatic ring is indicated by C=C stretching vibrations in the 1600-1400 cm⁻¹ region.
The following table summarizes the characteristic IR absorption bands for isoindoline-1,3-dione derivatives.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1770 | Asymmetric C=O Stretch | Imide |
| ~1710 | Symmetric C=O Stretch | Imide |
| ~3000-2850 | C-H Stretch | Alkyl |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1400-1300 | C-N Stretch | Imide |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. For isoindoline-1,3-dione derivatives, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly used. nii.ac.jp
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile compounds, including many derivatives of isoindoline-1,3-dione. In ESI-MS, ions are generated directly from a solution, which minimizes fragmentation and typically results in the observation of the protonated molecular ion [M+H]⁺ or other adducts like the sodiated ion [M+Na]⁺. This allows for the direct determination of the molecular weight.
The ESI-MS process involves the formation of charged droplets from the sample solution, followed by solvent evaporation, which increases the charge density until ions are ejected into the gas phase for analysis. Tandem mass spectrometry (MS/MS) can be performed on the selected molecular ion to induce fragmentation (Collision-Induced Dissociation - CID), providing structural details. The fragmentation patterns of isoindoline-1,3-dione derivatives often involve the cleavage of the N-substituent, providing information about its structure. For example, HRMS (ESI) analysis of 2-benzylisoindoline-1,3-dione showed the [M+H]⁺ ion at m/z 238.0860, confirming its elemental composition. nii.ac.jp
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of synthesized organic compounds, including derivatives of isoindoline-1,3-dione. This powerful analytical method is instrumental in both confirming the molecular identity and assessing the purity of these compounds.
In the synthesis of various isoindoline-1,3-dione derivatives, LC-MS is routinely employed to verify the successful formation of the target molecules and to ensure their purity, which is often reported to be in the range of 95-100%. acs.orgsemanticscholar.org For instance, the synthesis of a series of isoindoline-1,3-dione derivatives from phthalic anhydride (B1165640) and primary amino-containing heterocycles was confirmed, and their purity was ascertained using flash chromatography in conjunction with LC-MS. acs.orgsemanticscholar.org This dual approach ensures that any residual starting materials or byproducts are effectively removed. acs.org
The utility of LC-MS extends to the characterization of complex hybrid molecules. For example, the identity and purity of newly synthesized isoindole-thiazole derivatives were successfully confirmed using a combination of ¹H NMR, ¹³C NMR, and LC-MS spectral data. mdpi.com In one specific case, the mass spectrum of a derivative showed a molecular ion peak at an m/z value of 408.0 [M + H]⁺ in positive ionization mode, which unequivocally confirmed the formation of the target compound. mdpi.com
Furthermore, LC-MS is a critical tool in the development of potential therapeutic agents. In the synthesis of novel isoindoline-1,3-dione derivatives as potential antiseizure and antinociceptive agents, LC-MS, alongside other spectroscopic methods, was used to confirm the structures of the final compounds, with purities determined to be greater than 97% by UPLC. mdpi.com This high level of purity is essential for subsequent biological activity screening. The technique's ability to provide precise mass-to-charge ratio data is invaluable for confirming the elemental composition of the synthesized molecules. mdpi.commdpi.com
Table 1: LC-MS Data for Selected Isoindoline-1,3-dione Derivatives
| Compound Name | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Purity (%) |
| 2-(4-Chlorophenyl)isoindoline-1,3-dione | C₁₄H₈ClNO₂ | 257.02 | 237.8 [M+] | 100 |
| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | C₂₁H₁₅FN₄O₃S | 408.08 | 408.0 | Not specified |
| 2-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | C₂₁H₂₀F₃N₃O₂ | 404.15 | 404.3 | 98.25 |
| 2-(3-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)propyl)isoindoline-1,3-dione | C₂₂H₂₂F₃N₃O₂ | 418.17 | 418.2 | 99.78 |
Note: The data in this table is compiled from various research findings. acs.orgmdpi.commdpi.com
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to investigate the electronic transitions within molecules like this compound and its derivatives. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur provide valuable information about the electronic structure of the compound.
The UV-Vis spectra of isoindoline-1,3-dione derivatives are characterized by absorption bands that correspond to π-π* and n-π* electronic transitions. The position and intensity of these bands are influenced by the molecular structure, including the nature of substituents and the extent of conjugation. shimadzu.com For instance, compounds with larger conjugated systems tend to exhibit absorption maxima at longer wavelengths. shimadzu.com
In the study of various synthesized isoindoline-1,3-dione compounds, UV-Vis spectra were recorded in solvents like dichloromethane (B109758) (CH₂Cl₂). acgpubs.orgresearchgate.net From these spectra, key optical parameters such as absorbance, transmittance, and the optical band gap can be calculated. acgpubs.orgresearchgate.net The wavelength of maximum absorption (λmax) is a critical parameter that depends on the presence of specific chromophores, which are the light-absorbing groups within the molecule. libretexts.org
The interaction of isoindoline-1,3-dione derivatives with other molecules, such as proteins, can also be studied using UV-Vis spectroscopy. For example, the binding of a dichlorinated isoindoline-1,3-dione derivative to bovine serum albumin (BSA) was investigated by recording the UV-absorption spectra of BSA in the presence of the compound. researchgate.net Changes in the absorption spectrum of the protein upon binding can indicate the formation of a complex and provide insights into structural alterations of the protein. researchgate.net
The solvent environment can also play a significant role in the UV-Vis absorption characteristics of these compounds. Studies on novel acridin-isoindoline-1,3-dione derivatives involved recording their absorbance and fluorescence spectra in different solvents to understand the impact of solute-solvent interactions. nih.gov
Table 2: UV-Vis Absorption Data for Selected Isoindoline-1,3-dione Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione derivatives | Various | Not Specified | Not Specified | nih.gov |
| 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione | Not Specified | Not Specified | Not Specified | researchgate.net |
| Various isoindole-1,3-dione compounds | CH₂Cl₂ | Not Specified | Not Specified | acgpubs.orgresearchgate.net |
| 4-hydroxyisoindoline-1,3-dione | Acetonitrile | ~320 | ~2 x 10⁻⁵ mol L⁻¹ | researchgate.net |
Note: Specific λmax and molar absorptivity values are often dependent on the specific derivative and solvent used and may not always be explicitly reported in all literature.
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been applied to this compound and its derivatives to elucidate their exact molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
Similarly, the crystal structure of 2-[2-(Methylsulfonyl)ethyl]isoindoline-1,3-dione was found to be monoclinic with the space group P2₁/c. nih.gov In this structure, the isoindoline (B1297411) ring system is planar, and the crystal packing is stabilized by intermolecular C-H···O interactions and π-π stacking between the isoindoline rings. nih.gov The centroid-centroid distances between the stacked rings provide a quantitative measure of these interactions. nih.gov
For more complex derivatives, such as 2-(2-(2-((thiophene-2-yl)methyleneamino)phenylthio)ethyl) isoindoline-1,3-dione, single-crystal X-ray analysis provides detailed structural information, including bond lengths and angles, which are typically within the expected ranges. scielo.br This particular compound crystallizes in a monoclinic system with the space group P2₁/c. scielo.br The analysis can also reveal disorder in certain parts of the molecule, such as a disordered thiophene (B33073) ring in this case. scielo.br
The data obtained from X-ray crystallography is essential for understanding structure-property relationships and for computational modeling studies.
Table 3: Crystallographic Data for 2-Ethylisoindoline-1,3-dione
| Parameter | Value |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 7.254 (6) |
| b (Å) | 4.475 (4) |
| c (Å) | 13.506 (10) |
| β (°) | 98.774 (13) |
| Volume (ų) | 433.3 (6) |
| Z | 2 |
| Temperature (K) | 294 |
Data sourced from Liang and Li (2006). researchgate.netiucr.org
Photophysical Characterization
The photophysical properties of this compound and its derivatives are of significant interest due to their potential applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. These properties are primarily investigated using fluorescence spectroscopy and related techniques.
Fluorescence spectroscopy is a sensitive technique used to study the emission of light from molecules that have absorbed light. The fluorescence quantum yield (Φf) is a key parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. edinst.com
Many isoindoline-1,3-dione derivatives exhibit fluorescence upon excitation with UV light. beilstein-journals.org For instance, a series of 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones were found to be emissive, with some showing intense blue to greenish-blue luminescence in solution at low concentrations. beilstein-journals.org The fluorescence quantum yields of these compounds can vary significantly depending on their chemical structure and environment. For example, one derivative, compound 4a , had a very low quantum yield of less than 0.01 in a dichloromethane solution but showed an eightfold increase to 0.08 in the solid state, a phenomenon known as aggregation-induced emission (AIE). beilstein-journals.org
The study of interactions between tetrahydroisoindoline-1,3-dione derivatives and human serum albumin (HSA) has also been carried out using steady-state and time-resolved fluorescence spectroscopy. nih.gov These studies revealed that the intrinsic fluorescence of HSA is quenched upon binding to the derivatives, indicating the formation of a complex. nih.gov
The quantum yield can be determined using either an absolute method or a relative method. The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. edinst.com
Luminescence encompasses both fluorescence and phosphorescence. The Stokes shift, which is the difference in energy (or wavelength) between the absorption maximum and the emission maximum, is another important photophysical parameter. A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption and background interference. thaiscience.info
Derivatives of isoindoline-1,3-dione can exhibit significant Stokes shifts. For example, a series of 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones displayed Stokes shifts ranging from 2500 to 3900 cm⁻¹. beilstein-journals.org In another study, two novel acgpubs.orghelicene-based fluorescent sensors incorporating the isoindole-1,3-dione moiety exhibited very large Stokes shifts of 150 nm and 198 nm, respectively. thaiscience.info
The luminescence properties of these compounds are highly dependent on their molecular structure and the surrounding environment. For example, the emission maxima of the 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones were found to be in the range of 408.5 to 512.5 nm. beilstein-journals.org The relationship between the Stokes shifts and electronic properties of substituents can often be correlated with parameters like the Hammett-Taft constants, indicating a charge transfer character in the excited state. beilstein-journals.org
Table 4: Photophysical Data for Selected Isoindoline-1,3-dione Derivatives
| Compound Series | Emission Maxima (λem) | Stokes Shift | Quantum Yield (Φf) | Key Findings |
| 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones | 408.5 - 512.5 nm | 2500 - 3900 cm⁻¹ | <0.01 to 0.08 (solid state) | Blue to greenish-blue emission; Aggregation-induced emission observed. |
| acgpubs.orgHelicene-based isoindole-1,3-dione sensors | 523 nm and 533 nm | 150 nm and 198 nm | Not Specified | Very large Stokes shifts beneficial for sensing applications. |
This table summarizes findings from studies on the photophysical properties of isoindoline-1,3-dione derivatives. beilstein-journals.orgthaiscience.info
Reactivity and Chemical Transformations of 5 Ethylisoindoline 1,3 Dione
Derivatization Strategies for Targeted Structural Modification
Targeted modifications of the 5-Ethylisoindoline-1,3-dione structure are achieved through reactions that introduce new functional groups, alter the substitution at the imide nitrogen, or leverage the acidity of the N-H bond.
The core structure of isoindoline-1,3-dione can be functionalized with various groups to create advanced intermediates. While direct functionalization of the 5-ethyl derivative is specific, general methodologies applied to the phthalimide (B116566) system are applicable.
Hydroxyl Group: Hydroxylated isoindoline-1,3-dione derivatives can be prepared from corresponding substituted starting materials. For instance, synthesis of hydroxylated derivatives can be achieved through methods like the epoxidation of a tetrahydro-isoindole-1,3-dione precursor followed by ring-opening, or via cis-hydroxylation using reagents like osmium tetroxide (OsO₄). tubitak.gov.trresearchgate.net
Azido (B1232118) Group: The azido moiety, a versatile functional group for "click chemistry" and other transformations, can be introduced into the phthalimide structure. A common strategy involves the synthesis of N-(azido-alkyl)phthalimides from the corresponding N-(bromoalkyl)phthalimides via nucleophilic substitution with an azide (B81097) salt. nih.gov These azido-phthalimides serve as key precursors for creating more complex molecules, such as 1,2,3-triazole hybrids. nih.govjst.go.jp Another approach involves the synthesis of N-(arylthio)phthalimides, which can bear an azido group on the aryl ring. nih.gov
Mesylate Group: Mesylates are excellent leaving groups and can be introduced to facilitate nucleophilic substitution reactions. While direct mesylation on the aromatic ring is uncommon, phthalimide derivatives can be functionalized with groups that are later converted to mesylates. For example, aryl halides can undergo Suzuki-Miyaura cross-coupling reactions, and the resulting products can be further manipulated. chemicalbook.com The conversion of a hydroxyl group, potentially introduced onto the molecule, to a mesylate is a standard synthetic transformation.
A summary of reagents for introducing these functional groups is presented below.
| Functional Group | Reagent Example(s) | Reaction Type | Reference(s) |
| Hydroxyl | Osmium Tetroxide (OsO₄), m-CPBA | Dihydroxylation, Epoxidation | tubitak.gov.tr, researchgate.net |
| Azido | Sodium Azide (NaN₃) | Nucleophilic Substitution | nih.gov |
| Mesylate | Methanesulfonyl Chloride | Mesylation of Alcohols | rjeid.com |
The nitrogen atom of the imide is the most reactive site for nucleophilic attack after deprotonation. mdpi.comjapsonline.com
N-alkylation: The most renowned reaction involving the imide nitrogen is the Gabriel synthesis of primary amines. wikipedia.orglibretexts.org In this method, the phthalimide is first deprotonated with a base like potassium hydroxide (B78521) (KOH) or sodium hydride (NaH) to form the highly nucleophilic phthalimide anion. byjus.commasterorganicchemistry.com This anion then displaces a halide from an alkyl halide in an Sₙ2 reaction to form an N-alkylphthalimide. wikipedia.orgmasterorganicchemistry.com For this compound, this would proceed similarly, yielding N-alkyl-5-ethylisoindoline-1,3-dione. Subsequent cleavage of the phthalimide group, typically with hydrazine (B178648), liberates the primary amine. wikipedia.org N-alkylation can also be achieved under Mitsunobu conditions, using an alcohol instead of an alkyl halide. chemicalbook.comorganic-chemistry.org
N-acylation: The phthalimide anion can also react with acylating agents, such as acid chlorides or anhydrides, to form N-acylphthalimides. These derivatives are useful intermediates in various synthetic pathways. organic-chemistry.org
The hydrogen atom on the imide nitrogen is significantly acidic (pKa ≈ 8.3 for phthalimide) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance. japsonline.comwikipedia.orgbyjus.com This acidity is fundamental to many of its reactions.
The formation of the phthalimide anion upon treatment with a base is a critical first step in the Gabriel synthesis and other N-alkylation or N-acylation reactions. wikipedia.orgbyjus.com This deprotonation creates a potent nitrogen nucleophile that can participate in a variety of condensation reactions, effectively coupling the isoindoline-1,3-dione moiety to other molecules. mdpi.com
Ring-Opening and Subsequent Ring-Closing Reactions of the Isoindoline-1,3-dione Core
The imide ring is susceptible to nucleophilic attack, leading to ring-opening reactions. The most common method for cleaving the N-alkylated phthalimide to release the primary amine is hydrazinolysis, often referred to as the Ing-Manske procedure. umich.eduresearchgate.net This reaction involves heating the N-alkylphthalimide with hydrazine (N₂H₄). wikipedia.orgacs.org The hydrazine attacks the carbonyl carbons, leading to the formation of a stable, cyclic phthalhydrazide (B32825) byproduct and the desired primary amine. umich.eduresearchgate.net The reaction proceeds through a stepwise mechanism. acs.org Alkaline or acidic hydrolysis can also be used to open the ring, although hydrazinolysis is often preferred due to milder conditions. libretexts.org
Conversely, the isoindoline-1,3-dione ring is most commonly formed by the condensation of the corresponding phthalic anhydride (B1165640) (in this case, 4-ethylphthalic anhydride) with an amine or ammonia (B1221849), typically at high temperatures with the elimination of water. wikipedia.orgorganic-chemistry.org
| Reaction | Reagent(s) | Product(s) | Purpose | Reference(s) |
| Ring-Opening (Hydrazinolysis) | Hydrazine (N₂H₄) | Primary Amine + Phthalhydrazide | Amine Synthesis (Gabriel) | umich.edu, researchgate.net, wikipedia.org |
| Ring-Opening (Hydrolysis) | H₃O⁺ or OH⁻ | Phthalamic Acid derivative | Amine Synthesis | libretexts.org |
| Ring-Closing | Phthalic Anhydride + Amine, Heat | Isoindoline-1,3-dione | Synthesis of Core Structure | organic-chemistry.org, byjus.com |
Regioselective Functionalization and Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the ethyl group and the imide ring.
The ethyl group is an activating, ortho, para-director due to hyperconjugation and weak induction.
The isoindoline-1,3-dione (phthalimido) group is a deactivating, meta-director because the electron-withdrawing carbonyl groups pull electron density from the ring, destabilizing the cationic intermediate (arenium ion) required for ortho and para substitution. masterorganicchemistry.com
In this compound, the positions ortho to the ethyl group are C4 and C6. The position para is C2, which is part of the fused ring and not available for substitution. The positions meta to the imide ring are C5 and C7. The ethyl group is at C5. Therefore, the directing effects are as follows:
Ethyl group directs to: C4 and C6.
Imide group directs to: C7 (the C5 position is already substituted).
The activating effect of the ethyl group and the deactivating effect of the imide group will compete. Nitration of alkylbenzenes is a well-studied EAS reaction. acs.orgmasterorganicchemistry.com For this compound, electrophilic attack is most likely to occur at the C4 or C6 positions, which are activated by the ethyl group and are not the primary positions deactivated by the imide ring. Substitution at C7 is also possible, being meta to the deactivating group. The precise ratio of products would depend on the specific reaction conditions and the nature of the electrophile. For example, bromination of 2-ethylisoindoline-1,3-dione can lead to the 5-bromo derivative, demonstrating that substitution on the ring is a viable pathway.
Multi-Component Reactions Incorporating Isoindoline-1,3-dione Derivatives as Key Synthons
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.govbeilstein-journals.org Isoindoline-1,3-dione derivatives can participate as key building blocks in MCRs.
For example, N-substituted phthalimides have been synthesized via a three-component reaction involving an isonitrile, an amine, and a suitable benzonitrile (B105546) derivative under palladium catalysis. rsc.org Other MCRs might involve the reaction of phthalic anhydride, an amine, and a third component in a one-pot synthesis. researchgate.net The ability of the phthalimide moiety to be constructed in situ or to act as a stable, reactive component makes it a valuable synthon in the construction of complex molecular architectures. organic-chemistry.orgevitachem.com
Electrochemical Reactions and Selective Reductions of Cyclic Imides
The electrochemical reduction of cyclic imides, such as this compound, represents a modern and efficient method for the synthesis of valuable chemical intermediates like hydroxylactams and lactams. rawdatalibrary.netnih.govacs.orgorganic-chemistry.org This approach offers a high degree of control and selectivity under mild reaction conditions, providing a significant advantage over traditional chemical reducing agents. acs.orgorganic-chemistry.orgacs.org
Research has demonstrated that an efficient and practical electrochemical method for the selective reduction of cyclic imides can be achieved using a simple undivided cell equipped with carbon electrodes at room temperature. rawdatalibrary.netnih.govacs.orgorganic-chemistry.org This technique allows for the controllable synthesis of either hydroxylactams or lactams by tuning the electric current and reaction time. rawdatalibrary.netacs.org The process exhibits a broad substrate scope and high tolerance to various functional groups, even those typically sensitive to reduction. rawdatalibrary.netnih.govacs.org
The mechanism of this electrochemical reduction often involves the use of amines, such as diisopropylamine (B44863) (i-Pr₂NH), which are capable of generating α-aminoalkyl radicals. rawdatalibrary.netnih.govacs.orgacs.org These radicals are key intermediates in the transformation process. Control experiments have confirmed that both the presence of an amine and the electric current are essential for the reaction to proceed. acs.org The chemoselectivity of the reduction can be finely tuned; for instance, adjusting the current and prolonging the reaction time can favor the formation of the fully reduced lactam over the partially reduced hydroxylactam. acs.org
This electroreductive method provides a green and efficient pathway for the cleavage of C–O bonds under mild conditions with high chemoselectivity. rawdatalibrary.netnih.govacs.org The process has been successfully applied to a range of N-substituted phthalimides, which are structural analogs of this compound. acs.orgcardiff.ac.uk
Below is a table summarizing the general conditions and outcomes for the electrochemical reduction of N-substituted phthalimides, which are representative of the reactivity of this compound.
| Starting Material | Product(s) | Key Reaction Conditions | Selectivity Control | Reference |
| N-Substituted Phthalimide | Hydroxylactam, Lactam | Undivided cell, Carbon electrodes, Room temperature, Presence of an amine (e.g., i-Pr₂NH) | Lower current and shorter reaction time favor hydroxylactam formation. Higher current and longer reaction time favor lactam formation. | acs.org |
The electrochemical approach to the reduction of cyclic imides stands as a powerful tool in synthetic organic chemistry, offering a controllable and selective route to important nitrogen-containing heterocyclic compounds.
Computational and Theoretical Investigations of 5 Ethylisoindoline 1,3 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric structure of molecules. For isoindoline-1,3-dione derivatives, these methods offer a microscopic view of their stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Vibrational Frequencies
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. acs.org For derivatives of isoindoline-1,3-dione, DFT calculations, often using functionals like B3LYP or HSEh1PBE, provide accurate predictions of molecular geometry. tandfonline.comnih.gov The optimized structures calculated in the gas phase are typically validated by comparing them with experimental data from X-ray crystallography, where available. tandfonline.com For instance, DFT calculations on related N-ethylphthalimide functionalized compounds have shown that the predicted interatomic bond lengths and angles are in good agreement with those determined by single-crystal X-ray diffraction. tandfonline.com
Theoretical vibrational frequencies are also calculated using DFT. nih.gov These calculations help in the assignment of experimental infrared (IR) spectra. For the isoindoline-1,3-dione core, characteristic vibrational bands, such as the carbonyl (C=O) group stretching frequencies, are typically observed in the range of 1699 to 1779 cm⁻¹. nih.gov The theoretical spectra, when correlated with experimental data, serve as an effective tool for confirming the molecular structure. nih.gov
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to predict various spectroscopic parameters. These methods, coupled with DFT, are particularly effective for analyzing NMR (¹H and ¹³C) chemical shifts. nih.gov Theoretical calculations of isotropic values for proton and carbon nuclei in isoindoline-1,3-dione derivatives have been successfully correlated with experimental NMR spectra, aiding in the structural elucidation of these compounds. acs.orgnih.govx-mol.com For example, the multiple signals corresponding to the protons of the isoindoline-1,3-dione ring are characteristically found in the 6.45–8.48 δ ppm range in ¹H NMR spectra. nih.gov
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Characteristics
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and charge transfer properties of a molecule. figshare.com The energy of the HOMO represents the electron-donating ability, while the LUMO energy indicates the electron-accepting potential. nih.gov The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests high kinetic stability and low chemical reactivity. tandfonline.comfigshare.comchemmethod.com
In phthalimide (B116566) derivatives, the electron-withdrawing nature of the imide group tends to lower the energy of both the HOMO and LUMO levels. scispace.comnanoscience.or.kr For many such compounds, the HOMO is often located on the core aromatic or heterocyclic structure, while the LUMO is concentrated on the electron-withdrawing phthalimide moiety. scispace.com This separation facilitates intramolecular charge transfer. Quantum chemical descriptors derived from FMO energies, such as electronegativity, chemical potential, and hardness, provide further insights into the molecule's reactivity and stability. acs.org
Table 1: Representative Frontier Orbital Energies of Phthalimide Derivatives
This table presents typical HOMO and LUMO energy values for various phthalimide derivatives as determined by computational methods, illustrating the electronic characteristics of this class of compounds.
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Tetrathiafulvalene-Phthalimide Derivatives scispace.com | -5.11 to -5.27 | -2.97 to -3.17 | ~2.10 |
| Phthalimide-based Polymers (PFTPT, PCTPT) nanoscience.or.kr | -5.52 to -5.62 | -3.12 to -3.26 | ~2.40 |
| Naphthalene Phthalimide Derivatives mdpi.com | ~-6.80 | ~-2.50 | ~4.30 |
Molecular Modeling and Docking Studies
Molecular modeling, particularly docking studies, is instrumental in exploring how a molecule like 5-Ethylisoindoline-1,3-dione might interact with biological targets, such as enzymes, which is a cornerstone of rational drug design.
Ligand-Receptor Interaction Profiling and Binding Mode Analysis
Molecular docking simulations are used to predict the preferred orientation and binding mode of a ligand when it interacts with the active site of a receptor protein. tandfonline.com For phthalimide derivatives, docking studies have been performed against a wide array of enzymes implicated in various diseases. These targets include DNA methyltransferase 1 (DNMT1), vascular endothelial growth factor receptor 2 (VEGFR-2), E. coli DNA gyrase B, and cyclooxygenase (COX) enzymes. tandfonline.comscielo.org.mxmdpi.com
The analysis of docking results reveals specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-alkyl or π-σ interactions, that stabilize the ligand-receptor complex. mdpi.commdpi.com For example, in studies of phthalimide analogues targeting COX-2, the isoindoline-1,3-dione moiety was shown to form hydrophobic interactions with key amino acid residues like Leu352, Ala523, and Val523, while other parts of the molecule formed crucial hydrogen bonds. mdpi.com Similarly, docking of phthalimide derivatives into the active site of the antimycobacterial target InhA revealed key binding interactions that inform their inhibitory potential. acs.orgnih.gov
Prediction of Protein-Ligand Binding Affinities for Enzyme Inhibition Mechanisms
Beyond identifying binding modes, molecular docking programs like AutoDock Vina and MOE are used to calculate a binding affinity or docking score (often in kcal/mol), which estimates the strength of the ligand-receptor interaction. scielo.org.mxmdpi.com A lower binding energy generally indicates a more stable complex and potentially higher inhibitory activity.
Computational studies on phthalimide analogues have identified promising candidates for enzyme inhibition based on these predicted affinities. mdpi.com For instance, certain phthalimide derivatives showed stronger binding affinities (e.g., below -10.0 kcal/mol) for the ALK5 receptor compared to known chemotherapeutic agents. mdpi.com Docking studies on phthalimide-based compounds as inhibitors of GABA-AT, a target for epilepsy, have also been used to screen for novel analogues with favorable binding energies. researchgate.net While these computational predictions are valuable, they often require experimental validation through in vitro enzyme assays to confirm the inhibitory activity and mechanism of action. scielo.org.mx
Table 2: Examples of Predicted Binding Affinities for Phthalimide Analogues Against Various Enzyme Targets
This table showcases representative binding affinities from molecular docking studies of phthalimide derivatives with different protein targets.
| Phthalimide Analogue Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference Ligand Affinity (kcal/mol) |
| Anticancer Analogues mdpi.com | ALK5 Receptor | < -10.0 | -6.95 (Capecitabine) |
| Antiepileptic Analogues researchgate.net | GABA-AT | > -6.11 | Not Specified |
| Antimicrobial Analogues tandfonline.com | DNA Gyrase B | Not Specified | Not Specified |
| Anti-Alzheimer Analogues mdpi.com | Acetylcholinesterase (AChE) | Not Specified | Not Specified |
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time, providing critical insights into the conformational stability and dynamic behavior of ligand-protein complexes. mdpi.comijbiotech.com For isoindoline-1,3-dione derivatives, MD simulations are employed to validate docking poses, assess the stability of the ligand within a binding site, and characterize conformational changes that may influence biological activity. researchgate.netacs.org
Simulations are typically run for extended periods, such as 100 nanoseconds, to observe the dynamic evolution of the system. researchgate.net A key metric for assessing stability is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the superimposed protein-ligand complex at a given time relative to a reference structure. Lower and more stable RMSD values throughout the simulation generally indicate a stable binding complex. ijbiotech.comresearchgate.net For instance, MD simulations performed using software like Desmond have been used to confirm the stability of newly designed isoindoline-1,3-dione-based inhibitors targeting proteins like the Epidermal Growth Factor Receptor (EGFR). researchgate.net
Table 1: Parameters in Molecular Dynamics Simulations for Isoindoline-1,3-dione Derivatives
| Parameter | Description | Relevance in Simulations | Common Software |
|---|---|---|---|
| Simulation Time | The duration of the physical simulation. | Longer times (e.g., 100 ns) allow for observation of significant conformational changes and ensure the system reaches equilibrium. researchgate.netresearchgate.net | GROMACS, Desmond mdpi.comacs.org |
| RMSD | Root Mean Square Deviation. | Measures the stability of the protein-ligand complex over time. Lower, stable values suggest a stable interaction. ijbiotech.comresearchgate.net | Analysis modules in simulation suites. |
| Water Model | A computational model to simulate water molecules. | Creates a realistic aqueous environment for the biological system. acs.org | SPC, TIP3P |
| Force Field | A set of parameters to calculate potential energy. | Defines the physics governing the interactions between atoms in the system. | AMBER, CHARMM, OPLS |
| Ensemble | Statistical mechanics ensemble (e.g., NVT, NPT). | Controls thermodynamic variables like temperature and pressure to mimic physiological conditions. ijbiotech.com | Simulation engine settings. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoindoline-1,3-dione Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. derpharmachemica.com This method is particularly valuable in drug discovery for predicting the activity of novel molecules and optimizing lead compounds. derpharmachemica.com For isoindoline-1,3-dione derivatives, QSAR studies help identify key structural features and physicochemical properties that govern their therapeutic effects. researchgate.netjmchemsci.com
A QSAR model is built by developing a mathematical equation that relates various molecular descriptors (e.g., electronic, steric, hydrophobic properties) of a series of compounds to their experimentally determined biological activity. derpharmachemica.com For example, a 3D-QSAR model was developed for a series of thiazolyl-pyrazoline derivatives, yielding a statistically significant model with a high correlation coefficient (R² = 0.7880) and predictive power (Q² = 0.7341). researchgate.net Such models can guide the design of new derivatives with potentially enhanced activity. researchgate.net
Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D-QSAR models. jmchemsci.com These models provide contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, offering a roadmap for rational drug design. researchgate.net QSAR can also be applied to predict toxicity, an essential aspect of drug development. researchgate.net
Table 2: Key Concepts in QSAR Modeling of Isoindoline-1,3-dione Derivatives
| Concept | Description | Application Example |
|---|---|---|
| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., logP, molecular weight, electronic properties). | Used as independent variables in the QSAR equation to predict activity. derpharmachemica.com |
| Training Set | A group of compounds with known structures and activities used to build the QSAR model. | A set of 42 thiazolyl-pyrazoline derivatives was used to build a 3D-QSAR model. researchgate.net |
| Test Set | A separate group of compounds used to validate the predictive ability of the generated QSAR model. | Twelve test compounds were used to validate models for phthalimide-based NNRTIs. jmchemsci.com |
| R² (Coefficient of Determination) | A statistical measure of how well the regression predictions approximate the real data points. | An R² value of 0.7880 indicated a good fit for a QSAR model of EGFR inhibitors. researchgate.net |
| Q² (Cross-validated R²) | A measure of the predictive power of the model, determined through cross-validation. | A Q² value of 0.7341 indicated good predictive ability for the EGFR inhibitor model. researchgate.net |
In Silico Prediction Methodologies for Academic Biological Activity Profiles
In silico prediction has become an indispensable part of modern drug discovery, allowing for the rapid and cost-effective screening of large libraries of compounds for potential biological activities and pharmacokinetic properties before synthesis. jmpas.com For isoindoline-1,3-dione derivatives, a variety of in silico tools are used to predict their biological activity profiles, absorption, distribution, metabolism, excretion, and toxicity (ADMET). mdpi.commedjpps.com
Molecular docking is a primary in silico method used to predict the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. medjpps.com This technique has been used to screen isoindoline-1,3-dione derivatives against various targets, such as bacterial proteins and enzymes involved in cancer. jmpas.comgrowingscience.com
Beyond docking, software programs like PASS (Prediction of Activity Spectra for Substances) and GUSAR are utilized to predict a wide range of biological activities based on the compound's structure. researchgate.netgrowingscience.com For example, PASS analysis of piperazine-based phthalimide derivatives predicted their potential as antibacterial agents. growingscience.com Similarly, ADMET prediction tools like ADMETlab 2.0 and Discovery Studio are employed to evaluate the drug-likeness of candidates, flagging potential liabilities such as poor absorption or toxicity early in the development process. jmpas.com These computational predictions help prioritize which compounds should be synthesized and tested in the lab, streamlining the research and development pipeline. jmpas.com
Table 3: Common In Silico Tools and Their Applications for Isoindoline-1,3-dione Derivatives
| Tool/Method | Application | Predicted Properties | Reference |
|---|---|---|---|
| Molecular Docking | Predicts ligand-protein binding mode and affinity. | Binding energy, interactions with active site residues. | jmpas.commedjpps.comgrowingscience.com |
| PASS Online | Predicts the biological activity spectrum of a compound. | Probability of being active (Pa) or inactive (Pi) for various activities. | researchgate.netgrowingscience.com |
| ADMET Prediction | Evaluates pharmacokinetic and toxicity properties. | Absorption, Distribution, Metabolism, Excretion, Toxicity. | mdpi.comjmpas.commedjpps.com |
| Molinspiration | Calculates molecular properties and predicts bioactivity. | logP, TPSA, drug-likeness based on Lipinski's rule of five. | jmpas.com |
Applications and Advanced Research Paradigms of Isoindoline 1,3 Dione Scaffolds
Role as Versatile Building Blocks in Synthetic Organic Chemistry
The isoindoline-1,3-dione scaffold, also known as the phthalimide (B116566) ring system, is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for a vast range of more complex molecules. ontosight.ai Its utility stems from the reactivity of the imide nitrogen and the aromatic ring, which can be readily functionalized.
The synthesis of isoindoline-1,3-dione derivatives itself is often straightforward, typically involving the condensation of phthalic anhydride (B1165640) or its derivatives with primary amines. acs.org This reaction can be carried out under various conditions, including solventless heating or in solvents like glacial acetic acid or a mixture of isopropanol (B130326) and water. acs.orgresearchgate.net The use of catalysts such as SiO2-tpy-Nb can facilitate the reaction, leading to moderate to excellent yields. researchgate.net
Once formed, the isoindoline-1,3-dione moiety can be further elaborated. For instance, the N-substituted derivatives can be prepared by reacting the phthalimide with various alkyl or aryl halides. d-nb.infolew.ro The aromatic part of the scaffold is susceptible to electrophilic substitution reactions, allowing for the introduction of a variety of functional groups. This adaptability makes isoindoline-1,3-diones invaluable starting materials for creating complex molecular architectures with potential applications in medicinal chemistry and materials science. smolecule.com
Rational Design and Mechanistic Studies of Isoindoline-1,3-dione-Based Enzyme Modulators
The isoindoline-1,3-dione scaffold has been extensively explored as a pharmacophore in the design of enzyme inhibitors. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive framework for targeting the active sites of enzymes.
Cholinesterase Enzyme (Acetylcholinesterase and Butyrylcholinesterase) Interaction Studies
Derivatives of isoindoline-1,3-dione have emerged as a significant class of cholinesterase inhibitors, which are crucial in the management of neurodegenerative conditions like Alzheimer's disease. nih.gov The core structure is thought to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE). sci-hub.se
Numerous studies have synthesized and evaluated series of isoindoline-1,3-dione derivatives for their inhibitory activity against both AChE and butyrylcholinesterase (BuChE). nih.govmdpi.comnih.govbohrium.com The design of these inhibitors often involves connecting the isoindoline-1,3-dione moiety to another functional group, such as a benzylpiperidine or a substituted benzylamine, via an alkyl linker of varying length. nih.govmdpi.com
Key findings from these studies include:
The length of the alkyl linker between the isoindoline-1,3-dione ring and the other pharmacophoric group significantly influences inhibitory potency. nih.govmdpi.com
Substituents on the aromatic rings can dramatically affect activity, with electron-withdrawing groups like chlorine, fluorine, and nitro groups often enhancing potency. d-nb.info
Some derivatives exhibit selectivity for either AChE or BuChE, which is an important consideration for designing targeted therapies. sci-hub.se
| Derivative Class | Target Enzyme(s) | Key Structural Features | Observed Potency (IC50 values) | Reference |
|---|---|---|---|---|
| 2-(Diethylaminoalkyl)-isoindoline-1,3-diones | AChE, BuChE | Varying alkyl chain length (3-8 carbons) | 0.9 to 19.5 μM (AChE), weak activity against BuChE | mdpi.com |
| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids | AChE | N-benzyl pyridinium moiety | 2.1 to 7.4 μM | mdpi.comnih.gov |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | AChE | Substituted benzyl (B1604629) groups | As low as 0.91 μM | d-nb.info |
Cyclooxygenase (COX) Enzyme Affinity and Inhibition Mechanisms
Isoindoline-1,3-dione derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. mdpi.comijlpr.com Both COX-1 and COX-2 isoforms have been studied, with a significant focus on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. arkat-usa.orgnih.gov
The anti-inflammatory mechanism of these compounds involves the inhibition of prostaglandin (B15479496) synthesis by blocking the active site of COX enzymes. mdpi.com Molecular docking studies have been employed to understand the binding interactions between the isoindoline-1,3-dione derivatives and the active sites of COX-1 and COX-2. mdpi.comijlpr.com These studies have shown that the isoindoline-1,3-dione moiety can form crucial interactions with key amino acid residues. mdpi.com
| Derivative Class | Target Enzyme(s) | Key Structural Features for Selectivity | Observed Activity | Reference |
|---|---|---|---|---|
| N-alkyl-isoindoline-1,3-diones | COX-1, COX-2 | Aromatic moiety important for COX-2 affinity | Some derivatives showed good inhibition of COX enzymes | mdpi.com |
| Aminoacetylenic isoindoline-1,3-diones | COX-2 | Incorporation of an acetylenic group | Aimed for selective COX-2 inhibition | nih.gov |
| 1,3-diarylisoindole and isoindoline-1,3-dione derivatives | COX-2 | Aryl group at C3 position | Developed as potent and selective COX-2 inhibitors | arkat-usa.org |
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor Design and Structural Elucidation of Complexes
In the field of agrochemicals, isoindoline-1,3-dione derivatives have been designed and synthesized as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govpdbbind.org.cnresearchgate.net HPPD is a crucial enzyme in the tyrosine catabolism pathway in plants, and its inhibition leads to a bleaching effect, making it an effective herbicidal target. researchgate.net
Researchers have created hybrid molecules by combining the isoindoline-1,3-dione scaffold with other pharmacophores, such as 2-benzoylethen-1-ol. nih.govpdbbind.org.cn These efforts have led to the discovery of compounds with high inhibitory activity against HPPD. nih.govresearchgate.net
A significant breakthrough in this area was the determination of the co-crystal structure of an isoindoline-1,3-dione-based inhibitor in a complex with Arabidopsis thaliana HPPD (AtHPPD). nih.gov The X-ray diffraction analysis revealed that:
The isoindoline-1,3-dione moiety engages in significant π-π stacking interactions with phenylalanine residues (Phe381 and Phe424) in the enzyme's active site. nih.govresearchgate.net
Other parts of the inhibitor molecule form crucial interactions, such as bidentate chelation with the active site metal ion and water-mediated hydrogen bonds. nih.govresearchgate.net
This structural information provides a detailed understanding of the inhibition mechanism and is invaluable for the rational design of new and more potent HPPD inhibitors.
Investigations into Tyrosine Kinase Enzyme Inhibition by Isoindoline-1,3-dione Derivatives
The isoindoline-1,3-dione scaffold has been identified as a promising framework for the development of tyrosine kinase inhibitors, a class of drugs that has revolutionized cancer therapy. acs.orgbrieflands.com Over-expression of certain tyrosine kinases, such as c-Src, is implicated in various cancers. brieflands.com
Studies have shown that N-benzylisoindole-1,3-dione derivatives can exhibit antiproliferative effects against cancer cell lines. acs.org Molecular docking studies have been used to predict the binding modes of these compounds within the ATP-binding pocket of tyrosine kinases like c-Src. brieflands.com These computational models suggest that the isoindoline-1,3-dione derivatives can act as potent inhibitors of these enzymes. brieflands.com For example, certain 2-(4-substituted-benzyl)isoindoline-1,3-dione derivatives have shown promising in silico efficacy as c-Src tyrosine kinase inhibitors. brieflands.com
Ligand Development for Specific Receptor Targets
The versatility of the isoindoline-1,3-dione scaffold extends to the development of ligands for specific receptor targets beyond enzymes. For instance, derivatives have been synthesized and evaluated for their potential to bind to the human dopamine (B1211576) D2 receptor, suggesting possible applications as antipsychotic agents. researchgate.net The modular nature of the isoindoline-1,3-dione core allows for the systematic modification of its structure to optimize binding affinity and selectivity for a desired receptor. ontosight.ai
Dopamine Receptor (D2, D3) Ligand Binding Characteristics and Allosteric Interactions
The dopaminergic system, which includes five receptor subtypes (D1-D5), is crucial for processes like cognition, emotion, and motor control. nih.govnih.gov The D2-like receptors (D2, D3, D4) are significant targets in the treatment of central nervous system disorders. biorxiv.org The isoindoline-1,3-dione scaffold has been incorporated into ligands designed to interact with these receptors.
Research has focused on developing high-affinity and selective antagonists for the D3 receptor (D3R), which is implicated in substance use disorders. nih.gov In one study, a series of antagonists were developed based on the structure of eticlopride, a known D2/D3 ligand. These new compounds featured an isoindoline-1,3-dione moiety linked to a substituted phenylpiperazine group. nih.gov For instance, the compound 2-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)isoindoline-1,3-dione (a derivative containing both an ethyl group and the isoindoline-1,3-dione core) was synthesized and evaluated for its binding affinity. nih.gov
The binding affinity of ligands to dopamine receptors is influenced by key interactions within the receptor's binding pocket. A critical interaction involves a salt bridge formation between the ligand's positively charged amine and an aspartic acid residue (Asp3.32) in the receptor's third transmembrane domain (TM3). mdpi.com Furthermore, a serine microdomain in TM5 is important for orienting the ligand. nih.govmdpi.com Computational studies and mutagenesis assays help elucidate these interactions, guiding the design of more selective and potent ligands. biorxiv.org
While direct binding data for 5-Ethylisoindoline-1,3-dione is not extensively documented in these studies, the research on related derivatives provides a framework for understanding how the isoindoline-1,3-dione scaffold contributes to dopamine receptor affinity. The data below from a study on eticlopride-based analogues illustrates the high affinity achievable with this scaffold. nih.gov
Table 1: Dopamine Receptor Binding Affinities of an Isoindoline-1,3-dione Derivative Data for compound 19 from the cited study, an analogue of the isoindoline-1,3-dione derivatives synthesized.
| Compound | D3R Ki (nM) | D2R Ki (nM) | D4R Ki (nM) | D2R/D3R Selectivity |
|---|---|---|---|---|
| Analogue 19 | 6.84 | 1180 | >10000 | 173 |
Serotonin (B10506) Receptor (5-HT7) Affinity Profiling
The serotonin 5-HT7 receptor is involved in regulating mood, circadian rhythms, and cognition, making it a target for treating neuropsychiatric disorders. mdpi.com The isoindoline-1,3-dione moiety has been identified as a privileged structure for designing ligands that interact with serotonin receptors. mdpi.com
In a study focused on developing novel antipsychotic agents, a series of N-substituted 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives were synthesized and evaluated for their affinity towards 5-HT1A and 5-HT7 receptors. mdpi.com The results showed that while many compounds had a low-to-moderate affinity for the 5-HT1A receptor, only a few demonstrated significant binding to the 5-HT7 receptor. mdpi.com The highest affinity for the 5-HT7 receptor among the tested compounds was 51% inhibition at a 1 µM concentration. mdpi.com This highlights the potential for specific structural modifications to the isoindoline-1,3-dione scaffold to achieve selective 5-HT7 receptor binding.
Table 2: Serotonin Receptor Affinity Screening of Isoindole-1,3-dione Derivatives % Inhibition at 1 µM concentration. Data selected from a broader study. mdpi.com
| Compound Number | 5-HT1A Receptor Affinity (%) | 5-HT7 Receptor Affinity (%) |
|---|---|---|
| 7 | 14 | 51 |
| 13 | 59 | 10 |
| 15 | 44 | 10 |
| 18 | 16 | 0 |
Functional Materials Science and Photophysical Applications
The unique electronic and structural properties of the isoindoline-1,3-dione scaffold make it a valuable component in the design of functional materials with specific optical and electronic characteristics. researchgate.net
Isoindoline-1,3-dione derivatives have been successfully employed as core structures in the development of fluorescent probes for detecting reactive species in biological systems. nih.govrsc.org For example, 4-hydroxyisoindoline-1,3-dione was used as a scaffold to create a two-photon fluorescent probe for the detection of peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in various diseases. rsc.org This probe demonstrated high selectivity and sensitivity, and it was capable of imaging endogenous ONOO⁻ in cells and in rat hippocampal slices up to a depth of 110 μm. nih.govrsc.org The probe operates via an excited-state intramolecular proton transfer (ESIPT) mechanism, a process that can lead to large Stokes shifts and improved imaging quality. rsc.org Another approach involved incorporating the isoindoline-1,3-dione structure into a probe with a nitrobenzoxadiazole (NBD) fluorophore for pH sensing. rsc.org
The isoindoline-1,3-dione structure is explored for its utility in organic electronics and as an additive in polymers. researchgate.net In the field of photopolymerization, which uses light to initiate polymerization reactions, related dione (B5365651) structures have shown significant promise. researchgate.netmdpi.com Studies on indane-1,3-dione and 1H-cyclopenta[b]naphthalene-1,3(2H)-dione derivatives, which are structurally similar to the core of isoindoline-1,3-dione, have demonstrated their effectiveness as photoinitiators for free-radical photopolymerization. mdpi.com These compounds can act as efficient light-harvesting molecules, enabling polymerization under both artificial LED light and natural sunlight, which is crucial for applications like 3D printing and coatings. researchgate.netmdpi.com
Photochromic materials, which change color upon exposure to light, have applications in ophthalmic lenses, smart windows, and optical data storage. The isoindoline-1,3-dione scaffold has been identified as a promising platform for creating such materials. researchgate.netresearchgate.net Review articles covering the synthesis and applications of N-isoindoline-1,3-dione heterocycles consistently highlight their potential in this area, underscoring the ongoing interest in leveraging their unique photochemical properties. researchgate.netresearchgate.net
Supramolecular Chemistry and Non-Covalent Interaction Analyses of Isoindoline-1,3-dione Aggregates
The study of supramolecular chemistry involves understanding how molecules assemble through non-covalent interactions. For isoindoline-1,3-dione derivatives, these interactions dictate their crystal packing and can influence their material properties. X-ray crystallography and computational methods are used to analyze these structures in detail.
For instance, the crystal structure of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione was analyzed, revealing a supramolecular structure held together by C-H···O hydrogen bonds. researchgate.net Similarly, a study of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione employed Hirshfeld surface analysis to describe the intermolecular interactions that govern its crystal packing. researchgate.net These analyses provide fundamental insights into how modifications to the isoindoline-1,3-dione scaffold affect its solid-state properties, which is critical for designing crystalline materials with desired characteristics.
Conclusion and Future Research Directions for 5 Ethylisoindoline 1,3 Dione
Synthesis and Characterization Advancements for Isoindoline-1,3-dione Derivatives
The synthesis of isoindoline-1,3-dione derivatives has evolved significantly, moving from classical condensation methods to more sophisticated and efficient strategies. The most common approach involves the condensation of phthalic anhydride (B1165640) or its substituted analogues with primary amines. rsc.orgmdpi.com Researchers have developed various protocols to optimize this reaction, including the use of different solvents like benzene (B151609), glacial acetic acid, or N,N-dimethylformamide (DMF), often at reflux temperatures to drive the reaction to completion. mdpi.comacs.org
Recent advancements focus on improving yield, purity, and environmental sustainability. Green chemistry principles have been applied, leading to the development of solventless reaction conditions, which proceed by simple heating of the reactants. researchgate.net Furthermore, novel catalytic systems, such as SiO2-tpy-Nb, have been introduced to facilitate the condensation of o-phthalic acids or anhydrides with amines under milder conditions, achieving moderate to excellent yields. researchgate.net More complex strategies, like the hexadehydro-Diels–Alder (HDDA) domino reaction, have enabled the facile synthesis of fused, multifunctionalized isoindole-1,3-diones from tetraynes and imidazole (B134444) derivatives. rsc.org
The characterization of these synthesized derivatives relies on a suite of modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure. mdpi.comacs.orgmdpi.com Fourier-transform infrared (FT-IR) spectroscopy is used to confirm the presence of key functional groups, particularly the characteristic imide carbonyl bands. acs.orgacgpubs.org Mass spectrometry provides information on molecular weight and fragmentation patterns, further confirming the compound's identity. gsconlinepress.commdpi.com For ensuring purity, High-Performance Liquid Chromatography (HPLC) is often employed. mdpi.com In some cases, single-crystal X-ray diffraction is used for unambiguous determination of the three-dimensional structure. tandfonline.com
| Synthetic Method | Description | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Classical Condensation | Reaction of phthalic anhydride with a primary amine. | Reflux in solvents like benzene, acetic acid, or DMF. | Well-established, versatile. | mdpi.comacs.org |
| Solventless Reaction | Direct heating of phthalic anhydride and an amine without a solvent. | Simple heating. | Environmentally friendly ("green chemistry"), simple workup. | researchgate.net |
| Catalytic Condensation | Use of a catalyst to promote the reaction between o-phthalic acid/anhydride and an amine. | Reflux in IPA:H₂O with SiO₂-tpy-Nb catalyst. | Mild conditions, high yields. | researchgate.net |
| Domino Reaction (HDDA) | A multi-step reaction sequence where subsequent reactions occur without isolating intermediates. | Reaction of tetraynes with imidazole derivatives and oxygen. | Rapid construction of complex, fused polycyclic systems. | rsc.org |
Emerging Synthetic Strategies for Novel 5-Ethylisoindoline-1,3-dione Derivatives
While many published methods focus on N-substituted isoindoline-1,3-diones, these strategies can be adapted for the synthesis of derivatives with substitutions on the phthalimide (B116566) ring, such as this compound. The key would be to start with the appropriately substituted precursor, namely 4-ethylphthalic anhydride.
Emerging strategies that could be applied to generate novel this compound derivatives include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the condensation reaction between 4-ethylphthalic anhydride and various amines.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and stoichiometry, leading to higher reproducibility, scalability, and safety, which is particularly advantageous for industrial production.
Multi-component Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form a product can efficiently generate a library of diverse this compound derivatives. This approach is highly efficient for drug discovery efforts. rasayanjournal.co.in
Carbonylative Cyclization: Cobalt-catalyzed carbonylation of C(sp²)–H bonds represents an advanced method to construct the isoindoline-1,3-dione core, offering alternative pathways to access these structures from different starting materials. rsc.org
These advanced synthetic methods provide powerful tools for creating libraries of novel this compound derivatives for further screening and development.
Integration of Computational and Experimental Methodologies for Rational Design
The rational design of new isoindoline-1,3-dione derivatives is increasingly driven by the synergy between computational and experimental approaches. mdpi.comnih.gov This integrated paradigm accelerates the discovery process by prioritizing the synthesis of compounds with the highest probability of success.
Computational Modeling: In silico techniques are used to predict the properties of virtual compounds before they are synthesized. jmpas.com
Molecular Docking: This method simulates the interaction between a ligand (the isoindoline-1,3-dione derivative) and a biological target, such as an enzyme or receptor. It predicts the binding affinity and orientation, helping to identify promising candidates. nih.govmdpi.commdpi.com
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, reactivity, and spectroscopic properties of the molecules. acs.orgtandfonline.comresearchgate.net This helps in understanding structure-activity relationships.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. acs.orgmdpi.com
ADME/Tox Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a molecule, which is crucial for early-stage drug development. mdpi.comjmpas.com
Experimental Validation: The most promising candidates identified through computational screening are then synthesized and subjected to experimental validation. mdpi.com This involves chemical characterization and in vitro or in vivo biological assays to measure their actual activity. mdpi.commdpi.com The experimental data is then used to refine the computational models, creating a feedback loop that improves the predictive power of future in silico studies. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and materials science. mdpi.comnih.gov
| Methodology | Purpose in Rational Design | Example Application | Reference |
|---|---|---|---|
| Molecular Docking | Predicts binding affinity and mode of interaction with a biological target. | Identifying potential inhibitors of acetylcholinesterase or TGF-β. | mdpi.commdpi.com |
| Density Functional Theory (DFT) | Investigates molecular electronic properties, reactivity, and stability. | Calculating HOMO-LUMO band gaps and charge distribution. | acs.orgtandfonline.com |
| Molecular Dynamics (MD) | Simulates the stability and conformational changes of a ligand-protein complex. | Assessing the stability of a designed inhibitor in the active site of an enzyme. | acs.orgmdpi.com |
| ADME/Tox Prediction | Forecasts pharmacokinetic properties and potential toxicity. | Early-stage filtering of drug candidates to avoid late-stage failures. | mdpi.comjmpas.com |
Potential Avenues for Advanced Functional Material Development and Biological Probe Creation
The unique electronic and structural properties of the isoindoline-1,3-dione scaffold open up research avenues beyond traditional pharmacology, particularly for derivatives like this compound.
Advanced Functional Materials: The planar, electron-accepting nature of the isoindoline-1,3-dione core makes it an excellent building block for organic electronic materials. mdpi.comencyclopedia.pub
Nonlinear Optical (NLO) Materials: Molecules with delocalized π-electron systems, like isoindoline-1,3-diones, are candidates for NLO materials, which have applications in telecommunications and optical data storage. acgpubs.orgamelica.org
Organic Electronics: These compounds can be incorporated into polymers or used as small molecules in the design of organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and field-effect transistors (OFETs). researchgate.net
Dyes and Pigments: The chromophoric nature of the isoindoline-1,3-dione system allows for its use in creating stable and vibrant colorants and photochromic materials. researchgate.netresearchgate.net
Biological Probe Creation: The isoindoline-1,3-dione scaffold can be functionalized to create sophisticated tools for biological research.
Fluorescent Probes: By incorporating specific functionalities, it is possible to design fluorescent probes that can detect specific analytes within cells or tissues. For example, a probe based on 4-hydroxyisoindoline-1,3-dione was successfully developed for the two-photon imaging of peroxynitrite, a reactive oxygen species, in living cells and brain tissue slices. rsc.org The introduction of a 5-ethyl group could modulate the probe's solubility and electronic properties for targeted applications.
Enzyme Activity Probes: These molecules can serve as scaffolds for probes designed to investigate enzyme activities through changes in fluorescence or other detectable signals upon interaction.
Future work in these areas could involve synthesizing this compound derivatives with tailored electronic properties for specific material applications or conjugating them with reactive moieties to create highly selective and sensitive biological probes for advanced bioimaging.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Ethylisoindoline-1,3-dione, and how can reaction conditions be optimized for laboratory-scale preparation?
- Methodology : The compound is commonly synthesized via condensation reactions. A robust approach involves reacting phthalic acid derivatives with ethylamine under reflux conditions using acetic anhydride as a solvent. Optimization can employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, molar ratios, reaction time) and identify optimal yields. Microwave-assisted synthesis has shown promise in reducing reaction times while maintaining efficiency .
- Key Techniques : Thin-layer chromatography (TLC) for reaction monitoring; recrystallization for purification.
Q. How is the structural characterization of this compound typically performed?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR (¹H and ¹³C) to confirm proton and carbon environments.
- FT-IR to identify carbonyl stretches (~1700 cm⁻¹) and N-H bending (~3300 cm⁻¹).
- X-ray crystallography for definitive stereochemical assignment (e.g., bond angles, packing motifs) .
- Validation : Compare spectral data with literature or computational simulations (e.g., DFT calculations).
Q. What initial biological screening assays are recommended for evaluating the bioactivity of this compound derivatives?
- Methodology :
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer Potential : MTT assays on cancer cell lines (e.g., MDAMB-231) to assess cytotoxicity .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases.
Advanced Research Questions
Q. How can researchers employ Design of Experiments (DoE) to optimize the synthesis of this compound derivatives with complex substituents?
- Methodology :
Define critical variables (e.g., solvent polarity, catalyst loading, temperature).
Use factorial designs (e.g., 2³ factorial) to explore interactions.
Apply response surface methodology (RSM) to maximize yield or purity.
- Case Study : Microwave-assisted synthesis optimized via DoE achieved 85% yield in 30 minutes by balancing acetonitrile concentration and microwave power .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for isoindoline-1,3-dione derivatives?
- Methodology :
- Re-evaluate Computational Models : Adjust force fields (e.g., AMBER, CHARMM) or docking algorithms (e.g., AutoDock Vina) to account for solvation effects.
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding affinities or assess metabolite stability via LC-MS .
Q. How should researchers design structure-activity relationship (SAR) studies for this compound-based antimicrobial agents?
- Methodology :
- Substituent Variation : Introduce halogens, alkyl chains, or electron-withdrawing groups at the isoindoline core.
- Assay Design : Test derivatives against multidrug-resistant strains (e.g., MRSA) and quantify potency via time-kill kinetics.
Q. What advanced analytical techniques are required to characterize the stereochemical properties of chiral isoindoline-1,3-dione derivatives?
- Methodology :
- Chiral HPLC : Resolve enantiomers using cellulose-based columns.
- Circular Dichroism (CD) : Confirm absolute configuration.
- Single-Crystal XRD : Resolve spatial arrangement of substituents (e.g., axial vs. equatorial positions) .
Q. How can in silico modeling be integrated with high-throughput screening (HTS) to accelerate the discovery of derivatives with enhanced pharmacokinetic properties?
- Methodology :
Virtual Screening : Use molecular docking to prioritize candidates with high binding scores to target proteins (e.g., EGFR, COX-2).
ADMET Prediction : Apply tools like SwissADME to filter compounds with poor bioavailability or toxicity risks.
HTS Validation : Test top candidates in 96-well plate assays for rapid potency assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
